Adenosine, 3'-amino-3'-deoxy-, 1-oxide
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Overview
Description
Preparation Methods
The preparation of 3-chlorobenzo[b]thiophene-2-carboxylic acid involves reacting benzo[b]thiophene with chlorobenzene. The specific method includes reacting benzo[b]thiophene with alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product . Industrial production methods may vary, but the general approach remains consistent with the laboratory synthesis.
Chemical Reactions Analysis
3-chlorobenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiophene derivatives.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, where the chlorine atom can be replaced by other substituents.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-chlorobenzo[b]thiophene-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.
Mechanism of Action
The mechanism of action of 3-chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst in certain chemical reactions, facilitating the conversion of reactants to products. Its molecular structure allows it to participate in various chemical interactions, influencing the reactivity and stability of other compounds in the reaction mixture.
Comparison with Similar Compounds
3-chlorobenzo[b]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
3-chlorobenzo[b]thiophene: This compound lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
2-chlorobenzo[b]thiophene-3-carboxylic acid: This isomer has the chlorine and carboxylic acid groups in different positions, affecting its reactivity and applications.
Benzo[b]thiophene-2-carboxylic acid: This compound lacks the chlorine substituent, which influences its chemical properties and reactivity.
The uniqueness of 3-chlorobenzo[b]thiophene-2-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
94714-49-5 |
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Molecular Formula |
C10H14N6O4 |
Molecular Weight |
282.26 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-4-amino-2-(1-hydroxy-6-iminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H14N6O4/c11-5-4(1-17)20-10(7(5)18)15-2-13-6-8(12)16(19)3-14-9(6)15/h2-5,7,10,12,17-19H,1,11H2/t4-,5-,7-,10-/m1/s1 |
InChI Key |
JXFCJWXAJPVONT-QYYRPYCUSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)O)N=CN(C2=N)O |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)N)O)N=CN(C2=N)O |
Origin of Product |
United States |
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